4,5-dimethyl-1,3-dihydro-2H-indol-2-one
Description
Properties
CAS No. |
100487-72-7 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-9-8(7(6)2)5-10(12)11-9/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
DCWSRBDYLSWXIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- 5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one (CAS: N/A): This derivative replaces the 4,5-dimethyl groups with a 5-acetyl substituent and a 1-methyl group.
- The thiazole’s heteroatoms (N, S) may improve binding to metalloenzymes or receptors .
- 3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one (CAS: N/A): Features a nitro group (electron-withdrawing) and a dimethylphenylamino substituent, significantly increasing reactivity in electrophilic substitutions and redox-sensitive applications .
Halogenated Derivatives
- 4,5,4',5'-Tetrachloro-Δ²,²'(3H,3'H)-bi[1H-indole]-3,3'-dione (CAS: N/A): A dimeric indole derivative with four chlorine atoms. The electronegative Cl substituents enhance oxidative stability and may confer antimicrobial activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| 4,5-Dimethyl-1,3-dihydro-2H-indol-2-one | 161.20 | 1.936 | 29.1 | 4-CH₃, 5-CH₃ |
| 5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one | 203.23 | ~2.5 | 46.2 | 5-COCH₃, 1-CH₃ |
| 3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one | 297.31 | 2.8 | 78.9 | 5-NO₂, 3-(2,4-dimethylphenyl) |
| 4,5,4',5'-Tetrachloro-biindole-dione | 397.92 | 3.2 | 58.4 | 4-Cl, 5-Cl (dimeric) |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing indole derivatives. For this compound, this method involves cyclizing 4,5-dimethylphenylhydrazine with a γ-keto acid or ester under acidic conditions.
Procedure :
- Starting Materials : 4,5-Dimethylphenylhydrazine and ethyl levulinate.
- Conditions : Reflux in glacial acetic acid (12 h, 120°C).
- Mechanism : Acid-catalyzed-sigmatropic rearrangement followed by cyclodehydration.
- Yield : 60–70% after recrystallization from ethanol.
Optimization Insights :
- Acid Choice : HCl vs. H₂SO₄
- HCl (2 M) improves regioselectivity but reduces yield (55%) due to side reactions.
- H₂SO₄ (conc.) achieves higher yields (70%) but requires strict temperature control to avoid over-oxidation.
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Glacial acetic acid | 68 | 98 |
| Catalyst (H₂SO₄) | 10 mol% | 70 | 97 |
| Temperature | 120°C | 67 | 96 |
Acid-Catalyzed Cyclization of N-Substituted Amines
This method leverages intramolecular cyclization of N-(2-carboxyaryl) amines under dehydrating conditions.
Procedure :
- Starting Material : 2-(2-Aminophenyl)propane-1,3-diol.
- Conditions : Phosphoric acid (85%) at 100°C for 8 h.
- Mechanism : Protonation of the amine, followed by nucleophilic attack and lactam formation.
- Yield : 50–55% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Challenges :
- Byproduct Formation : Competing intermolecular reactions produce dimeric species (~15%).
- Mitigation : Dilute reaction conditions (0.1 M) suppress oligomerization.
Methyl Triflate (MeOTf)-Induced Annulation
Adapted from indolo[1,2-a]indole syntheses, this method employs MeOTf to activate nitrile groups for cyclization.
Procedure :
- Starting Material : N-(2-Cyano-4,5-dimethylphenyl)acetamide.
- Conditions : MeOTf (1.5 eq) in dichloroethane (DCE) at 90°C for 24 h.
- Mechanism :
- MeOTf generates a reactive carbenium ion intermediate.
- Intramolecular Friedel-Crafts alkylation forms the indole-lactam core.
- Yield : 85–90% after hydrolysis (1 M HCl).
Optimization :
- Solvent Screening :
- DCE outperforms toluene (85% vs. 45%) due to better carbenium ion stabilization.
- Temperature : Below 80°C, incomplete conversion occurs (<50% yield).
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCE | 90 | 24 | 85 |
| Toluene | 90 | 24 | 45 |
| CHCl₃ | 90 | 24 | 60 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Fischer Indole | 70 | 98 | High | 12 |
| Acid-Catalyzed | 55 | 95 | Moderate | 8 |
| MeOTf Annulation | 85 | 99 | Low | 35 |
Key Findings :
- Fischer Indole : Preferred for large-scale synthesis due to low reagent costs.
- MeOTf Annulation : Superior yield and purity but limited by MeOTf’s hygroscopicity and cost.
Advanced Characterization and Validation
Industrial and Research Applications
- Pharmaceutical Intermediates : Used in kinase inhibitor development (e.g., JAK2/STAT3 pathway modulators).
- Materials Science : Serves as a ligand in luminescent Ir(III) complexes for OLEDs.
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation | p-TSA | 85–90 | RT, 12 h | |
| Microwave-assisted | FeCl₃ | 78 | 80°C, 30 min |
How can researchers resolve contradictions in reported reaction yields for indol-2-one derivatives?
Advanced Research Focus
Discrepancies in yields often arise from variations in catalysts, solvents, or purification techniques. To address this:
Reproduce baseline conditions : Use protocols from high-yield studies (e.g., p-TSA at RT) .
Control variables : Systematically test solvents (e.g., DMF vs. MeOH), catalyst loadings, and reaction times.
Characterize intermediates : Employ NMR or mass spectrometry to identify side products (e.g., dimerization or oxidation byproducts).
Statistical analysis : Apply Design of Experiments (DoE) to optimize multi-variable interactions .
Example : A study comparing p-TSA and FeCl₃ found that FeCl₃ promoted side reactions in polar solvents, reducing yields by ~15% .
What analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- TLC/HPLC : Monitor reaction progress and purity (e.g., chloroform:methanol 9:1 for TLC) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C4/C5).
- IR : Detect carbonyl (C=O) stretches (~1700 cm⁻¹).
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm tautomeric forms (e.g., keto-enol tautomerism) .
- DFT calculations : Predict electronic properties and reactivity indices for novel derivatives.
How do structural modifications influence the bioactivity of indol-2-one derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that:
Q. Table 2: Bioactivity of Selected Derivatives
| Derivative | Substituents | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 5-Fluoro-3-sulfonamide | C5-F, C3-SO₂NH₂ | Anti-HIV: 0.8 | |
| 4,5-Dimethyl-3-imidazole | C4/C5-Me, C3-imidazole | Anticonvulsant: 12 |
Q. Methodological Approach :
Library synthesis : Prepare derivatives with systematic substitutions.
In vitro assays : Test against target pathogens (e.g., MTB for antitubercular activity).
Molecular docking : Correlate substituent effects with binding affinity (e.g., HIV protease inhibition) .
What safety protocols are recommended for handling indol-2-one derivatives in the lab?
Q. Basic Research Focus
Q. Advanced Consideration :
- Toxicity screening : Perform Ames tests for mutagenicity if novel derivatives are synthesized.
- Waste stream analysis : Use LC-MS to detect trace contaminants in reaction quenches .
How can computational methods aid in the design of novel indol-2-one derivatives?
Q. Advanced Research Focus
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding to TB DprE1 enzyme) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
- QSAR modeling : Develop predictive models for antitubercular activity based on electronic parameters (e.g., HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
